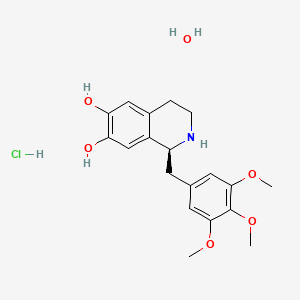
TRETOQUINOL HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRETOQUINOL HYDROCHLORIDE is a synthetic compound known for its potent bronchodilator properties. It is primarily used in the treatment of respiratory conditions such as asthma, bronchitis, and pneumoconiosis. The compound functions as a beta-2 adrenergic receptor agonist, which helps in relaxing bronchial muscles and alleviating bronchoconstriction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimetoquinol hydrochloride involves multiple steps, starting from the condensation of 3,4,5-trimethoxybenzaldehyde with tetrahydroisoquinoline. This is followed by a series of hydroxylation and methylation reactions to produce the final compound. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of trimetoquinol hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: TRETOQUINOL HYDROCHLORIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are often studied for their pharmacokinetic properties.
Reduction: Reduction reactions are less common but can be used to modify the compound for specific research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of trimetoquinol hydrochloride, which are studied for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
TRETOQUINOL HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta-2 adrenergic receptor agonists and their interactions.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor binding.
Medicine: this compound is extensively researched for its therapeutic potential in treating respiratory conditions. It is also studied for its potential use in treating other conditions such as cardiovascular diseases.
Wirkmechanismus
TRETOQUINOL HYDROCHLORIDE exerts its effects by selectively stimulating beta-2 adrenergic receptors in the bronchial muscles. This leads to the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP). The elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby alleviating bronchoconstriction. The compound also has minor effects on beta-1 adrenergic receptors, which can influence heart rate and cardiac output .
Vergleich Mit ähnlichen Verbindungen
Salbutamol: Another beta-2 adrenergic receptor agonist used in the treatment of asthma and other respiratory conditions.
Terbutaline: Similar in function to trimetoquinol hydrochloride, used as a bronchodilator.
Isoprenaline: A non-selective beta-adrenergic agonist with both beta-1 and beta-2 receptor activity.
Uniqueness: TRETOQUINOL HYDROCHLORIDE is unique due to its high potency and rapid onset of action. It also has a distinct chemical structure that allows for specific interactions with beta-2 adrenergic receptors, making it highly effective in treating bronchoconstriction .
Eigenschaften
CAS-Nummer |
72534-66-8 |
|---|---|
Molekularformel |
C19H26ClNO6 |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
(1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrochloride |
InChI |
InChI=1S/C19H23NO5.ClH.H2O/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;;/h7-10,14,20-22H,4-6H2,1-3H3;1H;1H2/t14-;;/m0../s1 |
InChI-Schlüssel |
NYRVBYLXLHGXDP-UTLKBRERSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
72534-66-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AQ 110 AQ-110 AQ110 AQL 208 AQL-208 AQL208 CV 705 CV-705 CV705 Tetroquinol Tretoquinol Tretoquinol Hydrochloride Tretoquinol Hydrochloride Anhydrous Tretoquinol Hydrochloride, (S)-Isomer Tretoquinol-(R) Tretoquinol-(S) HCl Trimethoquinol Trimetoquinol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















